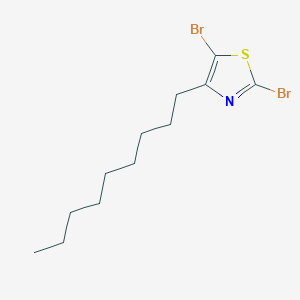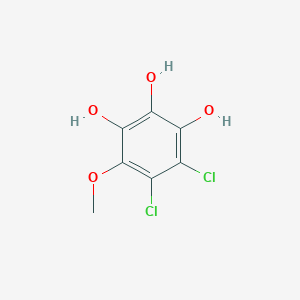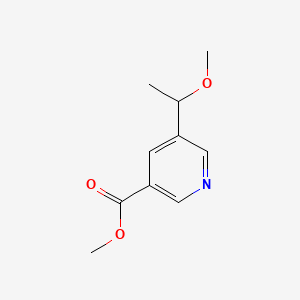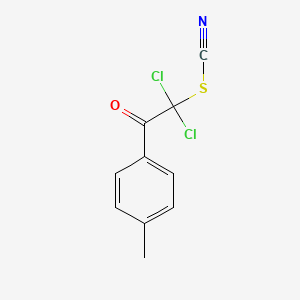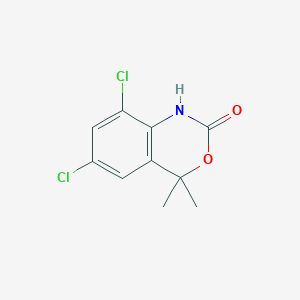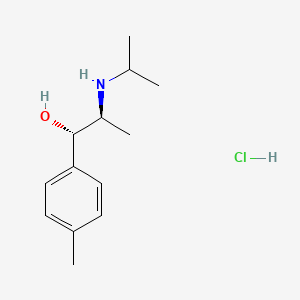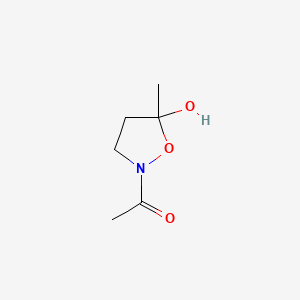
1-(5-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone is a compound belonging to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms in the ring. These compounds are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids to form N-propargyloxazolidines . Another method involves transition metal-catalyzed cascade reactions, which provide a convenient route to various oxazolidine derivatives .
Industrial Production Methods
Industrial production of oxazolidines, including this compound, often employs multicomponent reactions due to their efficiency and high yield. These methods include one-pot A3 reactions and decarboxylative coupling in the presence of copper catalysts under microwave irradiation .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidines, alcohols, and ketones, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(5-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(5-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, oxazolidine derivatives can inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of peptide bonds, thereby inhibiting bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: An oxazolidin-2-one antibacterial agent with a similar mechanism of action.
Tedizolid: Another oxazolidin-2-one derivative with enhanced antibacterial activity.
Uniqueness
1-(5-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone is unique due to its specific structural features, such as the presence of a hydroxyl group and a methyl group on the oxazolidine ring. These features contribute to its distinct chemical reactivity and biological activity compared to other oxazolidine derivatives .
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
1-(5-hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone |
InChI |
InChI=1S/C6H11NO3/c1-5(8)7-4-3-6(2,9)10-7/h9H,3-4H2,1-2H3 |
InChI-Schlüssel |
VUFKSUSSKRREHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC(O1)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine](/img/structure/B13814163.png)
![(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13814170.png)
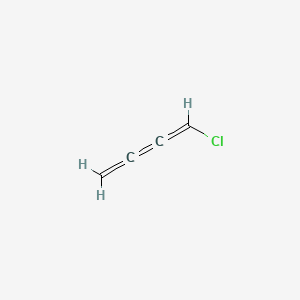
![Bicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13814183.png)
![2-[[Cyanomethyl(methyl)amino]methylidene]propanedinitrile](/img/structure/B13814184.png)
![[[2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenyl]thio]acetic acid ethyl ester](/img/structure/B13814209.png)
